

Application Notes & Protocols for the Detection of Desoxycarbadox in Animal Feed

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Compound of Interest

Compound Name: Desoxycarbadox

Cat. No.: B144582

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These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of **desoxycarbadox** (DCBX), a metabolite of the veterinary drug carbadox, in animal feed. The methodologies outlined are intended for researchers, scientists, and drug development professionals involved in feed safety and quality control.

Introduction

Carbadox is an antimicrobial drug previously used in swine feed to promote growth and prevent dysentery.[1][2][3][4][5] However, due to concerns over the carcinogenic nature of its residues, including the metabolite **desoxycarbadox**, its use has been banned or restricted in many countries. Regulatory bodies mandate the monitoring of animal feed to ensure the absence of these banned substances. This document details validated analytical methods for the determination of **desoxycarbadox** and its parent compound, carbadox, in animal feed matrices using High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary methods for the detection of **desoxycarbadox** and carbadox in animal feed involve solvent extraction, a clean-up step to remove matrix interferences, and subsequent analysis by chromatography. LC-MS/MS is the confirmatory method of choice due to its high sensitivity and selectivity, while HPLC-UV/DAD offers a reliable and more accessible alternative for screening purposes.

A critical aspect of the analysis is the sample preparation, which must efficiently extract the analytes from the complex feed matrix and minimize interfering substances. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated methods for the detection of carbadox (parent drug of **desoxycarbadox**) in animal feed. This data is essential for assessing the suitability of a method for specific regulatory requirements.

Analyte	Method	Matrix	LOD (Limit of Detection)	LOQ (Limit of Quantification)	Recovery (%)	Linearity (r ²)	Reference
Carbadox	HPLC-UV	Animal Feed	0.03 mg/kg	-	95.3 - 97.2	> 0.995	
Carbadox	HPLC-MS/MS	Poultry & Swine Feed	9 µg/kg	12 µg/kg	98.63 - 99.41	-	
Olaquinox	HPLC-MS/MS	Poultry & Swine Feed	80 µg/kg	110 µg/kg	95.07 - 104.62	-	
Carbadox	LC-MS/MS	Porcine Feedings tuffs	-	0.5 mg/kg (lowest validation level)	-	-	

Protocol 1: HPLC-UV Method for the Determination of Carbadox in Animal Feed

This protocol is based on the method described by Majer-Jurić et al. (2011).

1. Principle

Carbadox is extracted from the animal feed sample with a methanol/water mixture. The extract is then cleaned up using a solid-phase extraction (SPE) cartridge before analysis by HPLC with UV detection.

2. Materials and Reagents

- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetonitrile (HPLC grade)
- Carbadox analytical standard
- AccuBond Alumina N SPE cartridges
- 0.45 µm syringe filters

3. Sample Preparation

- Weigh 1 g of a representative animal feed sample into a centrifuge tube.
- Add 10 mL of methanol/water (50:50 v/v).
- Vortex for 1 minute and then extract for 60 minutes using a mechanical shaker.
- Centrifuge the sample.
- Condition an AccuBond Alumina N SPE cartridge.
- Load the supernatant from the centrifuged sample onto the SPE cartridge.
- Elute the analyte from the cartridge.
- Filter the eluate through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions

- Column: Waters Symmetry Shield RP-8 or equivalent

- Mobile Phase: Optimized mixture of acetonitrile and water
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- UV Detection: 373 nm

5. Calibration

Prepare a series of calibration standards of carbadox in the mobile phase. The calibration curve should show acceptable linearity in the desired concentration range (e.g., 0.1 to 50 mg/L).

Protocol 2: LC-MS/MS Confirmatory Method for Carbadox in Animal Feed

This protocol is based on the methods described for the analysis of carbadox in feedingstuffs.

1. Principle

Carbadox is extracted from the feed sample using a mixture of water and acetonitrile. The extract undergoes a clean-up step before being analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for unambiguous identification and quantification.

2. Materials and Reagents

- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Hexane
- C18 dispersive phase
- Carbadox analytical standard

3. Sample Preparation

- Weigh a representative portion of the animal feed sample.
- Add a mixture of water and acetonitrile (1:1 v/v) for extraction.
- Homogenize and centrifuge the sample.
- Take an aliquot of the supernatant and perform a clean-up step with hexane to remove lipids.
- Further clean the extract using a C18 dispersive phase.
- Evaporate the cleaned extract to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

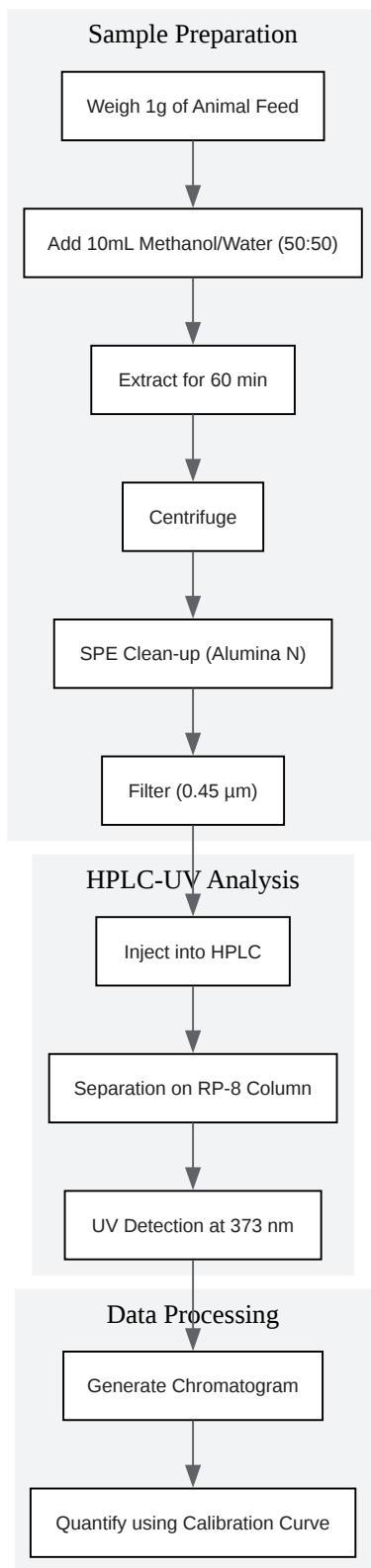
4. LC-MS/MS Conditions

- LC Column: A suitable C18 column.
- Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid.
- Flow Rate: As recommended for the chosen column.
- Injection Volume: Typically 5-20 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive ion electrospray (ESI+).
- MRM Transitions: Monitor for the specific precursor and product ions of carbadox (e.g., m/z 231 \rightarrow 90 for carbadox).

5. Validation

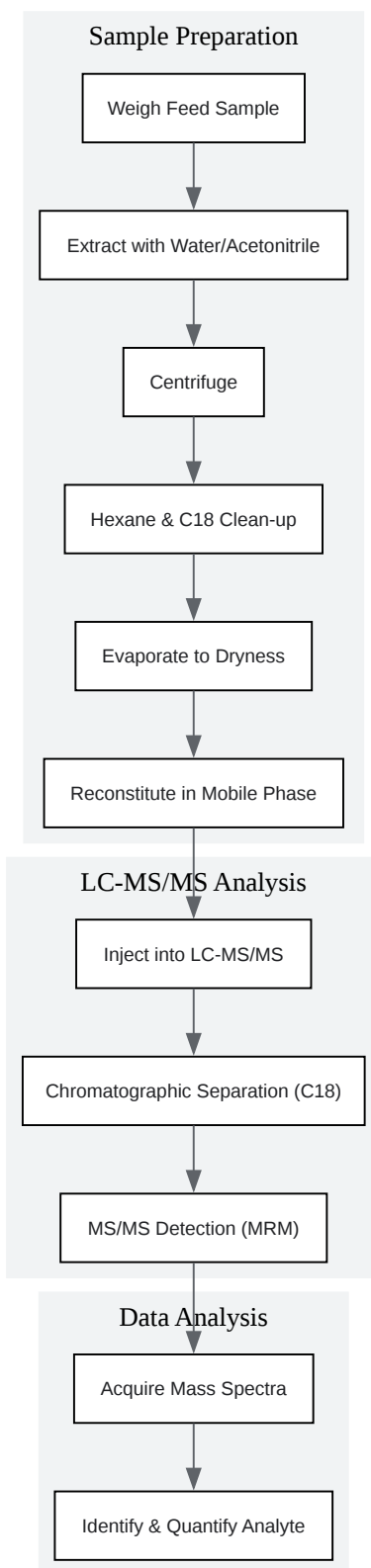
The method should be validated according to established guidelines, assessing parameters such as specificity, linearity, matrix effect, decision limits ($CC\alpha$), detection capability ($CC\beta$), accuracy, and precision.

Experimental Workflow and Signaling Pathway Diagrams



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Caption: HPLC-UV Experimental Workflow for Carbadox Detection.



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Caption: LC-MS/MS Experimental Workflow for Carbadox Confirmation.

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